![molecular formula C9H7BrO B1603608 5-(Bromomethyl)benzofuran CAS No. 188862-35-3](/img/structure/B1603608.png)
5-(Bromomethyl)benzofuran
Overview
Description
5-(Bromomethyl)benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring
Mechanism of Action
Target of Action
5-(Bromomethyl)benzofuran is a derivative of the benzofuran compound . Benzofuran and its derivatives have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . .
Mode of Action
Some benzofuran derivatives have been shown to stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that this compound may interact with its targets in a similar manner, leading to changes in neurotransmitter release and neuronal signaling.
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis
Pharmacokinetics
Benzofuran and its derivatives are generally considered to have good bioavailability .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects.
Action Environment
The stability and efficacy of benzofuran derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)benzofuran typically involves the bromination of benzofuran derivatives. One common method is the bromination of 2-methyl-3-carbethoxy-5-methoxybenzofuran using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, or amines.
Oxidation Reactions: Formation of benzofuran-2-carboxylic acid or benzofuran-2-carbaldehyde.
Reduction Reactions: Formation of 5-methylbenzofuran.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 5-(Bromomethyl)benzofuran serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromomethyl group enhances its reactivity, making it suitable for various substitution reactions. This property is exploited in the synthesis of pharmaceuticals and agrochemicals, where complex molecular architectures are often required.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | Various benzofuran derivatives |
Coupling Reactions | Used in cross-coupling reactions to form larger frameworks | Biologically active compounds |
Cyclization | Can participate in cyclization reactions to form cyclic structures | Complex heterocycles |
Biological Activities
Anticancer Properties
- Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including those with bromomethyl substitutions. For instance, derivatives of benzofuran have shown significant cytotoxicity against various cancer cell lines, including leukemia and cervical carcinoma cells. The presence of the bromomethyl group has been linked to enhanced anticancer activity due to its ability to facilitate interactions with biological targets .
Case Study: Anticancer Activity Evaluation
- A study evaluated the cytotoxic effects of several benzofuran derivatives against K562 (leukemia) and HeLa (cervical carcinoma) cells. The results indicated that compounds containing the bromomethyl group exhibited higher cytotoxicity compared to their non-brominated counterparts, suggesting that this functional group plays a crucial role in enhancing biological activity .
Table 2: Cytotoxicity Data of Benzofuran Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-(5-(2-bromobenzyl)thiazole-2-yl)benzofuran-2-carboxamide | K562 | 15 | Induces apoptosis |
MCC1019 | A549 (lung cancer) | 16.4 | Inhibits PLK1 signaling pathway |
Novel Benzofuran Derivative | HeLa | 12 | Induces caspase activation |
Pharmaceutical Applications
Drug Discovery and Development
- The compound is being investigated as a potential pharmaceutical intermediate. Its derivatives are being explored for their roles as anticancer agents, with ongoing research focusing on their mechanism of action and effectiveness against various malignancies . The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran core can lead to significant changes in biological activity, paving the way for the development of targeted therapies .
Industrial Applications
Production of Specialty Chemicals
Comparison with Similar Compounds
5-Methylbenzofuran: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloromethylbenzofuran: Similar in structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
5-(Hydroxymethyl)benzofuran: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 5-(Bromomethyl)benzofuran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials.
Biological Activity
5-(Bromomethyl)benzofuran is a significant compound within the benzofuran family, noted for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer treatment.
Benzofuran derivatives have gained attention due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. The introduction of halogen substituents, such as bromine in this compound, has been shown to enhance these activities significantly.
2. Synthesis of this compound
The synthesis of this compound typically involves the bromination of benzofuran followed by the introduction of a methyl group. Various synthetic routes have been explored to optimize yield and purity.
3.1 Anticancer Activity
Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia (K562, MOLT-4) and cervical carcinoma (HeLa).
- Cytotoxicity Studies : In vitro assays revealed that this compound has an IC50 value of approximately 5 μM against K562 cells and 0.1 μM against HL60 leukemia cells, demonstrating selective toxicity towards cancer cells while sparing normal cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased activity of caspases 3 and 7 . Additionally, it has been shown to inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation .
3.2 Antimicrobial Activity
Benzofuran derivatives have also exhibited antimicrobial properties. Studies have shown that certain derivatives possess activity against various bacterial strains and fungi:
- Antibacterial Activity : Compounds derived from benzofuran have demonstrated effective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against several pathogens .
- Antifungal Activity : Some derivatives have shown promising antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .
4. Structure-Activity Relationship (SAR)
The SAR analysis indicates that the position and type of substituents on the benzofuran ring significantly influence biological activity:
- Bromine Substitution : The presence of bromine at the methyl position enhances cytotoxicity and selectivity for cancer cells .
- Additional Substituents : Variations in substituents can lead to different biological profiles; for instance, compounds with hydrophilic groups exhibit improved solubility and bioavailability .
5. Case Studies
Several studies highlight the effectiveness of this compound in preclinical models:
- Study on Lung Cancer : A derivative was tested in vivo using a murine model of lung cancer, showing significant reduction in tumor size without adverse effects on body weight or organ health .
- Combination Therapies : Research suggests that combining this compound with other chemotherapeutics may enhance efficacy while reducing side effects associated with traditional treatments .
6. Conclusion
This compound is a promising compound with significant anticancer and antimicrobial activities. Its structure allows for modifications that can enhance its therapeutic potential. Continued research into its mechanisms and applications may lead to new treatments for various diseases.
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Selectivity |
---|---|---|---|
This compound | K562 | 5 | High |
MOLT-4 | 0.1 | High | |
HeLa | TBD | TBD |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Compound | Microorganism | MIC (μg/mL) |
---|---|---|
Benzofuran Derivative A | E. coli | 3.12 |
S. aureus | 1.56 | |
C. albicans | 4.00 |
Properties
IUPAC Name |
5-(bromomethyl)-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDOVDQMUHMTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622651 | |
Record name | 5-(Bromomethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188862-35-3 | |
Record name | 5-(Bromomethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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